Cytotoxicity in HeLa Cells: Direct Head-to-Head Comparison of 5 Ganoderic Acids
In a direct chemoproteomic study comparing five purified ganoderic acids under identical conditions, Ganoderic Acid D (GAD) exhibited an IC₅₀ of 17.3±0.3 µM against HeLa cervical carcinoma cells after 48h treatment. This potency is distinct from ganoderic acid F (19.5±0.6 µM), ganoderic acid K (15.1±0.5 µM), ganoderic acid B (20.3±0.4 µM), and ganoderic acid AM1 (19.8±0.7 µM) [1]. The data confirm that GAD possesses a quantifiably different cytotoxic profile compared to its closest analogs in the same assay.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 17.3 ± 0.3 µM |
| Comparator Or Baseline | Ganoderic Acid F: 19.5 ± 0.6 µM; Ganoderic Acid K: 15.1 ± 0.5 µM; Ganoderic Acid B: 20.3 ± 0.4 µM; Ganoderic Acid AM1: 19.8 ± 0.7 µM |
| Quantified Difference | GAD is more potent than GAF (Δ2.2 µM), GAB (Δ3.0 µM), GAAM1 (Δ2.5 µM) but less potent than GAK (Δ2.2 µM). |
| Conditions | HeLa human cervical carcinoma cells, 48h treatment. |
Why This Matters
This direct comparison provides the highest level of evidence for selecting GAD over other common ganoderic acids for HeLa cell-based assays.
- [1] Yue, Q. X., Cao, Z. W., Guan, S. H., Liu, X. H., Tao, L., Wu, W. Y., ... & Guo, D. A. (2008). Proteomics characterization of the cytotoxicity mechanism of ganoderic acid D and computer-automated estimation of the possible drug target network. Molecular & Cellular Proteomics, 7(5), 949-961. View Source
